molecular formula C16H23NO5 B8724073 Boc-Thr-OBzl

Boc-Thr-OBzl

Cat. No.: B8724073
M. Wt: 309.36 g/mol
InChI Key: FHOGXXUNJQGWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Thr-OBzl is a compound that features a benzyl group, a tert-butoxycarbonyl-protected amino group, and a hydroxybutanoate moiety. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Thr-OBzl typically involves the protection of an amino acid with a tert-butoxycarbonyl group, followed by esterification with benzyl alcohol. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and 4-dimethylaminopyridine to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Boc-Thr-OBzl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzyl-2-(tert-butoxycarbonylamino)-3-oxobutanoate.

    Reduction: Benzyl-2-(tert-butoxycarbonylamino)-3-hydroxybutanol.

    Substitution: Benzyl-2-amino-3-hydroxybutanoate.

Scientific Research Applications

Boc-Thr-OBzl is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Applied in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-Thr-OBzl involves the hydrolysis of the ester bond under physiological conditions, releasing the active amino acid derivative. This compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Thr-OBzl is unique due to its combination of a benzyl group, a tert-butoxycarbonyl-protected amino group, and a hydroxybutanoate moiety. This structure provides distinct reactivity and stability, making it valuable in synthetic and research applications .

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

benzyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C16H23NO5/c1-11(18)13(17-15(20)22-16(2,3)4)14(19)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)

InChI Key

FHOGXXUNJQGWOP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-tert-butoxycarbonylamino-3-hydroxy-butyric acid (2.0 g) in dry DMF (30 ml) at room temperature was added K2CO3 (2.8 g). After 15 min. benzyl bromide (1.7 g) was added. After 16 h the mixture was poured into 200 ml of water and extracted into EtOAc (200 ml×2). The combined organics were washed with 1 N NaOH (40 ml); water (40 ml×2); brine (40 ml); dried over MgSO4; filtered, and concentrated under reduced pressure to give an oil. Purification by Flash 40 chromatography using a silica gel column and eluting with 30% EtOAc/hexane gave 2.1 g of the title compound as a colorless oil. 1H nmr (400 MHz, CDCl3) δ1.43 (s, 9H), 2.53 (m, 2H), 3.07-3.14 (m, 1H), 3.30-3.34 (m, 1H), 4.09-4.13 (m, 1H), 4.95 (broad s, 1H), 5.14 (s, 2H), 7.34 (m, 5H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid (3.0 g, 13.69 mmol) in DMF (50 mL) was added K2CO3 (3.73 g, 27.39 mmol) and stirred at RT for 15 min. (Bromomethyl)benzene (2.81 g, 16.43 mmol) was added and stirred at RT for 6 h. The reaction mixture was diluted with water (50 mL) and extracted with EtOAc (2×50 mL). The combined organic layer was washed with brine (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude material was purified by silica gel column chromatography using 20% EtOAc/hexane as eluent to afford benzyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate 10 (2.8 g, 66%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3.73 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.